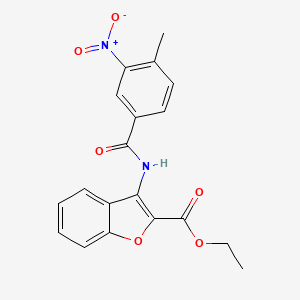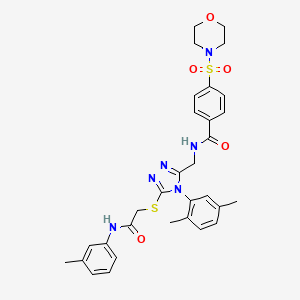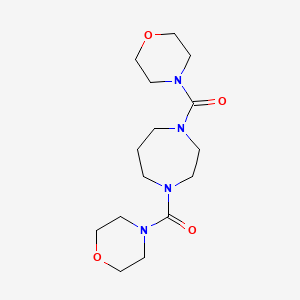
3-(pirimidin-2-iloxi)pirrolidin-1-carboxilato de tetrahidro-2H-piran-4-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a pyrimidinyl group, and a pyrrolidine carboxylate moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of action of various biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological pathways makes it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its structure, it’s possible that the compound could interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure suggests it may have good permeability, which could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors might affect this compound are currently unknown .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester or diketone precursor.
Attachment of the Pyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a pyrimidinyl halide reacts with the hydroxyl group of the pyrrolidine derivative.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is usually formed via an intramolecular cyclization reaction, often catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives. Substitution reactions typically result in the replacement of leaving groups with nucleophiles, forming new C-N, C-S, or C-O bonds.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: Similar in structure but with a pyridinyl group instead of a pyrimidinyl group.
Tetrahydro-2H-pyran-4-yl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate: Features a pyrazinyl group, offering different electronic properties and reactivity.
Uniqueness
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidinyl group, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds with pyridinyl or pyrazinyl groups.
Propiedades
IUPAC Name |
oxan-4-yl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(21-11-3-8-19-9-4-11)17-7-2-12(10-17)20-13-15-5-1-6-16-13/h1,5-6,11-12H,2-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOWFWJSVRRYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)OC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)



![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)





